molecular formula C5H10Cl2N4O B2442087 5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride CAS No. 2413883-90-4

5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine dihydrochloride

Cat. No.: B2442087
CAS No.: 2413883-90-4
M. Wt: 213.06
InChI Key: QEAMIJXJRCJVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(Azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine and oxadiazole rings in separate steps, followed by their connection. Azetidines can be synthesized through various methods, including the cyclization of β-amino acids or the reaction of 1,3-dipoles with dipolarophiles . Oxadiazoles can be synthesized through the cyclodehydration of certain hydrazides .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine and oxadiazole rings. The azetidine ring is a saturated four-membered ring with one nitrogen atom, while the oxadiazole ring is an unsaturated five-membered ring with two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and oxadiazole rings. Azetidines are known to participate in various reactions, including ring-opening reactions . Oxadiazoles can undergo reactions at the nitrogen atoms or the carbon atom between the two nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine and oxadiazole rings. For example, the polarity of the compound would be affected by the polar nature of these rings .

Mechanism of Action

Target of Action

Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Based on its structural similarity to other azetidine derivatives, it might interact with its targets through a variety of mechanisms, including binding to active sites, altering protein conformation, or modulating enzymatic activity .

Biochemical Pathways

Given its potential role in proteomics research , it may be involved in protein synthesis, modification, or degradation pathways.

Result of Action

Based on its potential use in proteomics research , it may influence protein function or expression, which could have downstream effects on cellular processes and pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Properties

IUPAC Name

5-(azetidin-3-yl)-1,3,4-oxadiazol-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O.2ClH/c6-5-9-8-4(10-5)3-1-7-2-3;;/h3,7H,1-2H2,(H2,6,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDBNVPMDLAAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NN=C(O2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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